Methyl pseudolarate B
Overview
Description
Methyl pseudolarate B is a natural diterpenoid compound isolated from the root bark of Pseudolarix kaempferi. It is known for its diverse biological activities and potential therapeutic applications. The chemical structure of this compound is characterized by a complex tricyclic framework with multiple functional groups, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pseudolarate B can be synthesized through various chemical reactions involving the modification of pseudolaric acids. The synthetic route typically involves esterification and acetylation reactions. The key steps include:
Esterification: The carboxylic acid group of pseudolaric acid is esterified using methanol in the presence of an acid catalyst.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound involves the extraction of pseudolaric acids from the root bark of Pseudolarix kaempferi, followed by chemical modification to obtain the desired compound. The process includes:
Extraction: The root bark is extracted using solvents like ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate pseudolaric acids.
Chemical Modification: The isolated pseudolaric acids undergo esterification and acetylation to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl pseudolarate B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkyl halides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical or pharmacological studies.
Scientific Research Applications
Methyl pseudolarate B has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound for studying the chemical properties and reactivity of diterpenoids.
Biology: It is studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: It is used in the development of new drugs and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Methyl pseudolarate B exerts its effects through various molecular targets and pathways. It is known to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound can enhance insulin sensitivity and has potential applications in the treatment of diabetes. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Methyl pseudolarate B is structurally similar to other diterpenoids isolated from Pseudolarix kaempferi, such as:
- Pseudolaric acid A
- Pseudolaric acid B
- Deacetylpseudolaric acid A
- Methyl pseudolarate A
Uniqueness: this compound is unique due to its specific esterification and acetylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit PTP1B and its potential anti-cancer properties make it a valuable compound for further research and development.
Biological Activity
Methyl pseudolarate B, a natural diterpenoid derived from Pseudolarix kaempferi, has garnered attention for its diverse biological activities. This article explores the compound's antifungal properties, its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, and its potential therapeutic applications.
This compound has the following chemical properties:
- Chemical Formula : CHO
- Molecular Weight : 446.5 g/mol
- CAS Number : 82508-34-7
Antifungal Activity
This compound exhibits significant antifungal properties, particularly against Candida albicans. Research indicates a clear structure-activity relationship among various pseudolaric acid derivatives, with this compound being one of the potent analogues tested.
In Vitro Studies
A study evaluated the antifungal activities of 19 structurally diverse pseudolaric acid derivatives, including this compound. The findings revealed that this compound effectively inhibits the growth of Candida albicans, showcasing its potential as an antifungal agent. The study highlighted the importance of specific structural features in enhancing antifungal activity, suggesting that modifications to the compound could further improve efficacy .
PTP1B Inhibition
This compound is recognized as a PTP1B inhibitor, which plays a crucial role in insulin signaling and metabolic regulation. The compound has demonstrated an IC50 value of 10.9 μM, indicating its potency in inhibiting this phosphatase. This inhibition can have significant implications for the treatment of insulin resistance and related metabolic disorders .
The mechanism by which this compound inhibits PTP1B involves interference with the enzyme's active site, leading to increased insulin signaling. This action can potentially enhance glucose uptake in cells, making it a candidate for further research in diabetes management .
Additional Biological Activities
Beyond its antifungal and PTP1B inhibitory effects, this compound exhibits several other biological activities:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
- Immunomodulatory Effects : this compound may influence immune system activity, although specific pathways and mechanisms remain to be fully elucidated .
Case Study 1: Antifungal Efficacy
In a recent study focusing on antifungal agents derived from Pseudolarix kaempferi, this compound was isolated and tested against various fungal strains. The results indicated that it not only inhibited Candida albicans but also showed activity against other pathogenic fungi, supporting its potential use in clinical settings for fungal infections .
Case Study 2: Metabolic Regulation
Research exploring the metabolic effects of this compound revealed that it could ameliorate insulin resistance in animal models. This effect was attributed to its ability to enhance insulin signaling pathways through PTP1B inhibition, suggesting a dual role in both metabolic regulation and antifungal activity .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Antifungal | Effective against Candida albicans and other fungi; structure-activity relationship established. |
PTP1B Inhibition | IC50 value of 10.9 μM; enhances insulin signaling and glucose uptake. |
Anti-inflammatory | Modulates inflammatory responses; potential therapeutic applications in chronic inflammation. |
Immunomodulatory | Influences immune system activity; specific pathways under investigation. |
Properties
IUPAC Name |
methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-15(19(26)29-4)7-6-11-22(3)18-10-13-23(21(28)32-22)12-8-17(20(27)30-5)9-14-24(18,23)31-16(2)25/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,15-7+/t18-,22+,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNRJQIZAXOHQJ-KYNXZXPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314937 | |
Record name | Methyl pseudolarate B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82508-34-7 | |
Record name | Methyl pseudolarate B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82508-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pseudolarate B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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